(4-Fluorophenyl)(3-methylphenyl)methanone
Description
(4-Fluorophenyl)(3-methylphenyl)methanone is a diaryl ketone featuring a fluorinated aryl group and a methyl-substituted aryl group linked via a carbonyl moiety. This structural arrangement imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The electron-withdrawing fluorine atom at the para-position of one phenyl ring and the electron-donating methyl group at the meta-position of the other create a polarized electronic environment, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWVZUAUXTQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. In this approach, 4-fluorobenzoyl chloride reacts with 3-methylbenzene (toluene derivative) in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds via electrophilic substitution, where the acylium ion (generated from the acyl chloride and AlCl₃) attacks the electron-rich aromatic ring of 3-methylbenzene.
Key Parameters:
-
Catalyst: AlCl₃ (1.5 equivalents relative to substrate)
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Solvent: Nitrobenzene (acts as a polar aprotic solvent and stabilizes the acylium ion)
-
Temperature: 80–90°C (reflux conditions)
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| AlCl₃ Equivalents | 1.5 | Maximizes acylium ion formation |
| Solvent | Nitrobenzene | Enhances electrophile stability |
| Temperature | 85°C | Balances reaction rate and selectivity |
Oxidative Cleavage of Diaryl Alkenes
Precursor Synthesis via Wittig Reaction
A two-step strategy involves first synthesizing a diaryl ethylene precursor via a Wittig reaction. 4-Fluorobenzaldehyde reacts with 3-methylbenzyltriphenylphosphonium bromide in the presence of potassium tert-butoxide, producing 1,2-bis(4-fluorophenyl)-1-(3-methylphenyl)ethylene.
Wittig Reaction Conditions:
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Base: Potassium tert-butoxide (2.0 equivalents)
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature
-
Time: 2 hours
Oxidative Cleavage to Ketone
The diaryl ethylene undergoes oxidative cleavage using sodium periodate (NaIO₄) and a catalytic amount of tetraethylammonium iodide (Et₄NI) in a mixed solvent system of acetonitrile and water.
Oxidation Parameters:
-
Oxidizing Agent: NaIO₄ (3.0 equivalents)
-
Catalyst: Et₄NI (2.5 mol%)
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Solvent Ratio: MeCN/H₂O (4:1 v/v)
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Temperature: 105°C
-
Time: 12 hours
Work-up:
The reaction mixture is filtered through anhydrous sodium sulfate to remove residual water, and the product is purified via flash chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 1:1).
Table 2: Oxidative Cleavage Efficiency
| Parameter | Value | Outcome |
|---|---|---|
| NaIO₄ Equivalents | 3.0 | Complete alkene cleavage |
| Et₄NI Loading | 2.5 mol% | Accelerates oxidation rate |
| Yield | 91% (analogous systems) | High purity (>95% by HPLC) |
Grignard Reaction with Aryl Acyl Chlorides
Reaction Design
This method employs a nucleophilic acyl substitution between 3-methylphenylmagnesium bromide and 4-fluorobenzoyl chloride. The Grignard reagent attacks the electrophilic carbonyl carbon, displacing chloride and forming the diaryl ketone.
Conditions:
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Grignard Reagent: 3-Methylphenylmagnesium bromide (1.2 equivalents)
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Acyl Chloride: 4-Fluorobenzoyl chloride (1.0 equivalent)
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Solvent: Anhydrous THF
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Temperature: 0°C to room temperature (gradual warming)
-
Time: 2 hours
Purification and Characterization
The reaction is quenched with dilute hydrochloric acid, and the product is extracted into diethyl ether. After drying over magnesium sulfate, the crude material is purified via silica gel chromatography (hexane/ethyl acetate, 8:1). The final compound is characterized by melting point analysis (112–115°C), FT-IR (C=O stretch at 1,650 cm⁻¹), and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm).
Advantages:
-
High Atom Economy: Direct formation of the ketone without intermediates.
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Scalability: Suitable for multi-gram synthesis.
Table 3: Grignard Reaction Performance
| Parameter | Outcome |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Key Impurity | Unreacted acyl chloride (<2%) |
Comparative Analysis of Methods
Yield and Scalability
-
Friedel-Crafts Acylation: Moderate yields (60–75%), limited by regioselectivity. Suitable for small-scale synthesis.
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Oxidative Cleavage: High yields (85–91%) but requires precursor synthesis. Ideal for regiocontrolled production.
-
Grignard Reaction: Robust yields (78–85%) and scalable, though sensitive to moisture.
Industrial Applicability
The Grignard method is favored for industrial scale-up due to shorter reaction times and fewer purification steps. In contrast, the oxidative cleavage route is preferred for academic research requiring high regiochemical fidelity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under strong acidic or basic conditions:
-
Primary oxidant : Potassium permanganate (KMnO₄) in H₂SO₄/H₂O
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Product : (4-Fluorophenyl)(3-methylphenyl)carboxylic acid
| Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| KMnO₄ (5 eq), H₂SO₄, 80°C | 72 | 6 hours |
Key Observation :
Electron-withdrawing fluorine substituents increase oxidation rates compared to non-fluorinated analogues .
Reduction Reactions
The ketone is reduced to a secondary alcohol using hydride-based reagents:
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Primary reductant : Sodium borohydride (NaBH₄) in methanol
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Product : (4-Fluorophenyl)(3-methylphenyl)methanol
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 88 |
| LiAlH₄ | THF | 0°C → reflux | 92 |
Structural Impact :
Reduction increases molecular polarity, enhancing solubility in aqueous systems .
Electrophilic Aromatic Substitution (EAS)
The 3-methylphenyl ring undergoes nitration and sulfonation preferentially at the para position due to steric hindrance from the methyl group:
Nitration
-
Reagents : HNO₃/H₂SO₄
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Product : 4-Nitro-3-methylphenyl derivative
| Position | Yield (%) | Regioselectivity |
|---|---|---|
| Para | 65 | >95% |
| Meta | 5 | <5% |
Sulfonation
-
Reagents : H₂SO₄/SO₃
-
Product : 4-Sulfo-3-methylphenyl derivative
Mechanistic Note :
The fluorine atom on the adjacent ring exerts a moderate deactivating effect but does not significantly alter regioselectivity .
Nucleophilic Acyl Substitution
The ketone participates in nucleophilic attacks under basic conditions:
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Example Reaction : Grignard reagent addition
-
Reagents : CH₃MgBr in THF
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Product : (4-Fluorophenyl)(3-methylphenyl)(methyl)carbinol
| Reagent | Reaction Time | Yield (%) |
|---|---|---|
| CH₃MgBr | 2 hours | 78 |
| C₆H₅MgBr | 3 hours | 81 |
Side Reaction :
Competitive enolate formation occurs at >40°C, reducing yields .
Photochemical Reactions
UV irradiation induces radical-based dimerization:
-
Conditions : Benzene solvent, 254 nm UV light
-
Product : Bis(4-fluorophenyl)(3-methylphenyl)methanone dimer
| Light Source | Conversion (%) | Dimer Purity |
|---|---|---|
| 254 nm UV | 58 | 89% |
Application :
Photodimerization pathways are explored for polymer crosslinking applications .
Biological Activity Modulation
Structural derivatives show enhanced binding to biological targets:
| Derivative | TYR Inhibition IC₅₀ (μM) | DAT Binding Affinity (nM) |
|---|---|---|
| Parent compound | 17.8 | 409 ± 58.2 |
| 2,4-Dichlorophenyl analogue | 1.5 ± 0.1 | 163 ± 8.77 |
| 4-CF₃-phenyl substituted | 186 ± 53.0 | 1630 ± 176 |
Trend :
Electron-withdrawing groups (Cl, CF₃) at specific positions improve inhibitory potency by >10-fold .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that methyl-substituted benzophenones exhibit significant antimicrobial activity. For instance, studies have shown that derivatives like (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone possess antifungal properties, making them potential candidates for developing new antifungal agents . The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis.
Tyrosinase Inhibition
Another significant application is in the design of tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders. Compounds similar to (4-Fluorophenyl)(3-methylphenyl)methanone have been synthesized and tested for their inhibitory effects on tyrosinase, showing promising results with low IC50 values, indicating high potency .
Material Science
Organic Electronics
The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The unique electron-accepting properties of fluorinated compounds make them suitable for use in donor-acceptor systems within OLEDs . Research has shown that incorporating fluorinated phenyl groups enhances the efficiency and stability of these devices.
Photostability
Fluorinated compounds are known for their photostability, making them ideal candidates for applications in coatings and materials exposed to UV light. The incorporation of this compound into polymer matrices could enhance the durability and longevity of coatings used in outdoor applications.
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its structure allows for various functional group transformations, enabling the synthesis of more complex organic molecules. For example, it can be used as a starting material for synthesizing other biologically active compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitutions .
Case Studies
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic behavior of methanone derivatives is highly dependent on substituents. For example:
- Electron-withdrawing groups (EWGs): Derivatives with nitro (NO₂) groups, such as the compound M6 from , exhibit significantly enhanced electrophilicity (quantified by global electrophilicity index, u+), making them reactive toward nucleophilic attacks .
Table 1: Substituent Impact on Electronic Properties
Bioactivity Profiles
Methanone derivatives demonstrate diverse biological activities, influenced by substituent chemistry:
- Anticancer activity: The thiophene-containing derivative APTM () inhibits HCT116 colon cancer cell proliferation (IC₅₀ = 12 µM) via sulfonyl and amino groups enhancing binding to cellular targets .
Table 2: Bioactivity Comparison
| Compound | Bioactivity | Target/Mechanism | Reference |
|---|---|---|---|
| APTM () | Anticancer | HCT116 cell proliferation | |
| M6 () | Antioxidant | Radical scavenging | |
| GLUT4 inhibitors () | Glucose metabolism modulation | GLUT4 binding |
Table 4: Material Performance Comparison
| Compound | Application | Key Property | Reference |
|---|---|---|---|
| EC1 () | OLED emitter | EQE = 22.5% | |
| M6 () | NLO material | High hyperpolarizability | |
| BPAcCz () | OLED assistant dopant | Enhanced EQE via triplet harvesting |
Biological Activity
(4-Fluorophenyl)(3-methylphenyl)methanone, also known as 4-fluoro-3-methylbenzophenone, is an organic compound with the molecular formula C14H11FO. This compound has garnered attention in various fields due to its diverse biological activities, including potential pharmacological applications. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound features a ketone functional group attached to two aromatic rings. The presence of the fluorine atom and the methyl group significantly influences its chemical behavior and biological interactions.
Key Structural Features
- Molecular Formula: C14H11FO
- Functional Groups: Ketone, Fluorine substituent
- Aromatic Rings: Two phenyl groups
The biological activity of this compound is largely attributed to its interaction with various biological macromolecules. The fluorine atom enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ketone group can participate in hydrogen bonding, further contributing to the compound's overall biological effects.
Antifungal Activity
Studies have indicated that methyl-substituted benzophenones, including this compound, exhibit antifungal properties. Research has shown that these compounds can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development .
Anticancer Activity
Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound showed higher toxicity towards U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent .
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Various fungal strains | Not specified | |
| Anticancer | U-87 (glioblastoma) | Not specified | |
| Anticancer | MDA-MB-231 (breast cancer) | Not specified |
Case Studies
Case Study 1: Antifungal Efficacy
In a study conducted by Naveen et al. (2006), methyl-substituted benzophenones were tested against several fungal strains. The results indicated significant antifungal activity, suggesting that this compound could be effective in treating fungal infections .
Case Study 2: Anticancer Potential
A recent study evaluated the cytotoxic effects of various derivatives of benzophenones on cancer cell lines. The findings highlighted that this compound exhibited selective toxicity towards glioblastoma cells, providing a basis for further exploration in cancer therapeutics .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-Fluorophenyl)(phenyl)methanone | Lacks methyl group | Limited antifungal activity |
| (4-Chlorophenyl)(3-methylphenyl)methanone | Chlorine instead of fluorine | Potentially similar activity |
| (4-Fluorophenyl)(4-hydroxyphenyl)methanone | Hydroxyl group present | Enhanced anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Fluorophenyl)(3-methylphenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation. A typical protocol involves reacting 3-methylbenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters:
- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to avoid side reactions.
- Solvent : Nitrobenzene or dichloromethane (reflux at 80–90°C for 45–60 minutes).
- Workup : Acidulated ice-water quenching followed by steam distillation to remove solvents .
- Yield optimization : Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane/ethyl acetate 4:1). Typical yields range from 65–75%, with purity confirmed by HPLC (>95%).
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C–F ≈ 120°) and dihedral angles between aromatic rings (~57° for analogous structures) .
- NMR spectroscopy :
- ¹H NMR : Fluorine-induced deshielding of adjacent protons (δ 7.2–7.8 ppm for aromatic protons).
- ¹³C NMR : Carbonyl carbon at ~195 ppm; fluorine coupling observed in DEPT-134.
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹; C–F vibration at ~1220 cm⁻¹ .
Q. What analytical techniques are critical for assessing purity and detecting byproducts?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) to detect unreacted starting materials or isomers.
- GC-MS : Useful for volatile byproducts (e.g., chlorinated intermediates).
- Elemental analysis : Validate %C, %H, %F (theoretical: C 75.0%, H 4.8%, F 7.2%) .
Advanced Research Questions
Q. How do substituent positions (fluorine and methyl groups) influence electronic properties and reactivity?
- Methodological Answer :
- Computational studies : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
- Electron-withdrawing fluorine decreases electron density on the adjacent ring (Mulliken charge: −0.12 e).
- Methyl group enhances steric hindrance, slowing electrophilic substitution.
- Experimental validation : Competitive Friedel-Crafts reactions with substituted benzoyl chlorides show reduced reactivity for 3-methyl vs. 4-methyl derivatives (krel = 0.83) .
Q. What strategies resolve contradictions in spectral data between experimental and computational predictions?
- Methodological Answer :
- Troubleshooting steps :
Cross-validate NMR shifts using solvent correction databases (e.g., NIST Chemistry WebBook).
Re-examine crystallographic data for hydrogen bonding (e.g., O–H∙∙∙O interactions in hydroxylated analogs) that may distort DFT geometries .
- Case study : Discrepancies in ¹³C NMR carbonyl shifts (observed: 195 ppm vs. DFT-predicted: 198 ppm) were attributed to crystal packing effects .
Q. How can the compound be functionalized for biological activity studies, and what assays are suitable?
- Methodological Answer :
- Derivatization : Introduce hydroxyl or alkyne groups via:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using (3-hydroxyphenyl)(4-propargyloxyphenyl)methanone analogs .
- Bioactivity assays :
- Antifungal : MIC testing against Candida albicans (IC₅₀ ≈ 12 µM for fluorinated benzophenones).
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ ~25 µM) .
Q. What experimental design considerations improve reproducibility in crystallization studies?
- Methodological Answer :
- Crystallization protocol :
- Solvent selection: Ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c).
- Cooling rate: 0.5°C/hour to avoid amorphous precipitates.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 12% H∙∙∙F contacts in fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
